molecular formula C9H13ClFNO B6595276 1-(2-Fluoro-5-methoxyphenyl)ethanamine hydrochloride CAS No. 2089380-99-2

1-(2-Fluoro-5-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B6595276
CAS No.: 2089380-99-2
M. Wt: 205.66 g/mol
InChI Key: NCSJECMMTDGRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-5-methoxyphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H13ClFNO . It is a solid substance and its CAS number is 2089380-99-2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the fluoro and methoxy groups on the phenyl ring.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 205.66 . It is a solid at room temperature . The storage temperature should be normal and it should be kept in a dark place under an inert atmosphere .

Scientific Research Applications

Metabolism and Identification in Rats

  • Research has investigated the metabolism of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites and suggesting multiple metabolic pathways. This type of study is crucial for understanding how similar compounds are processed in biological systems (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Synthesis and Antimicrobial Activity

Analysis in Human Serum

  • A high-performance liquid chromatography tandem mass spectrometry method has been developed for detecting related compounds like 2CC-NBOMe and 25I-NBOMe in human serum. This highlights the analytical applications of these substances in clinical toxicology (Poklis, Charles, Wolf, & Poklis, 2013).

Gas Chromatography Analysis

  • Gas chromatography-mass spectrometry has been utilized for identifying analogues of 25X-NBOMe compounds, demonstrating the analytical applications of these compounds in forensic science (Lum, Brophy, & Hibbert, 2016).

Enantioselective Metabolism Studies

  • Studies on the metabolism of methoxychlor, a structurally related compound, by human cytochromes P450, offer insights into the selective formation of enantiomers by various P450 isoforms, important for understanding the metabolism of similar compounds (Hu & Kupfer, 2002).

Synthesis of Pharmaceutical Compounds

  • Apremilast, a pharmaceutical compound, has been synthesized using related methods, highlighting the use of these compounds in the synthesis of medications (Shan, Weizheng, & Bai-nian, 2015).

Environmental Degradation Studies

  • Research on the reductive dechlorination of methoxychlor by Eubacterium limosum underlines the environmental aspects and potential biodegradation pathways of similar compounds (Yim, Seo, Kang, Ahn, & Hur, 2008).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .

Properties

IUPAC Name

1-(2-fluoro-5-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)8-5-7(12-2)3-4-9(8)10;/h3-6H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSJECMMTDGRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089380-99-2
Record name Benzenemethanamine, 2-fluoro-5-methoxy-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089380-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-5-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-5-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 3
1-(2-Fluoro-5-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Fluoro-5-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-Fluoro-5-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 6
1-(2-Fluoro-5-methoxyphenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.